3-(4,5-Dihydrooxazol-2-yl)aniline
Overview
Description
3-(4,5-Dihydrooxazol-2-yl)aniline is a chemical compound that has garnered significant interest due to its unique chemical structure and potential biological activities. This compound belongs to the class of oxazolines, which are known for their versatile applications in various fields of research and industry.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory activity against brd4 , a protein believed to play a key role in gene expression and cell growth
Mode of Action
It is hypothesized that the compound might interact with targets other than BRD4, potentially interfering with cellular DNA damage repair mechanisms . This suggests that the compound could induce changes in cellular function by interacting with and modulating the activity of key proteins involved in these processes.
Biochemical Pathways
Given the potential interaction with dna damage repair mechanisms , it is plausible that the compound could influence pathways related to cell cycle regulation, apoptosis, and DNA repair.
Result of Action
Based on its potential interaction with dna damage repair mechanisms , it can be hypothesized that the compound may induce changes in cell cycle progression, potentially leading to cell death.
Preparation Methods
The synthesis of 3-(4,5-Dihydrooxazol-2-yl)aniline typically involves the reaction of aniline derivatives with oxazoline precursors. One common method involves the reaction of 2-nitrobenzaldehyde with (2,2-dimethoxyethyl)amine in ethanol to form an intermediate, which is then subjected to acid hydrolysis and reduction to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(4,5-Dihydrooxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the oxazoline ring can be modified with different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Scientific Research Applications
3-(4,5-Dihydrooxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antifungal, antibacterial, and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of polymerization catalysts and other industrial applications.
Comparison with Similar Compounds
3-(4,5-Dihydrooxazol-2-yl)aniline can be compared with other similar compounds such as:
2-(4,5-Dihydrooxazol-2-yl)aniline: This compound has a similar structure but differs in the position of the oxazoline ring, which can influence its reactivity and applications.
2-(Azolyl)anilines: These compounds share the azole ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Aminopyridines with oxazoline functionality: These compounds are used in similar applications, particularly in coordination chemistry and polymerization catalysis.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPALKWGZDRORH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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